4-(1H-indol-4-yloxy)-2-nitrophenol 4-(1H-indol-4-yloxy)-2-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18599158
InChI: InChI=1S/C14H10N2O4/c17-13-5-4-9(8-12(13)16(18)19)20-14-3-1-2-11-10(14)6-7-15-11/h1-8,15,17H
SMILES:
Molecular Formula: C14H10N2O4
Molecular Weight: 270.24 g/mol

4-(1H-indol-4-yloxy)-2-nitrophenol

CAS No.:

Cat. No.: VC18599158

Molecular Formula: C14H10N2O4

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-indol-4-yloxy)-2-nitrophenol -

Specification

Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
IUPAC Name 4-(1H-indol-4-yloxy)-2-nitrophenol
Standard InChI InChI=1S/C14H10N2O4/c17-13-5-4-9(8-12(13)16(18)19)20-14-3-1-2-11-10(14)6-7-15-11/h1-8,15,17H
Standard InChI Key FCVNYGPDARHKGK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2)C(=C1)OC3=CC(=C(C=C3)O)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture

The indole moiety in 4-(1H-indol-4-yloxy)-2-nitrophenol contributes a planar, aromatic system with electron-rich regions, while the nitrophenol group introduces electron-withdrawing effects. This juxtaposition creates a polarized molecular framework, with the nitro group enhancing acidity at the phenolic hydroxyl (pKa ≈ 7–8). The ether linkage between the indole’s 4-position oxygen and the nitrophenol’s benzene ring imposes steric constraints, influencing conformational flexibility and intermolecular interactions.

Synthetic Methodologies

Etherification Strategies

The synthesis of 4-(1H-indol-4-yloxy)-2-nitrophenol typically involves nucleophilic aromatic substitution (SNAr) between 4-hydroxyindole and 2-nitrophenyl derivatives. For instance, reacting 4-hydroxyindole with 2-fluoro-4-nitrophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C yields the target compound. Alternative routes employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to couple indole-4-ol with 2-nitrophenol under milder temperatures (0–25°C).

Table 1: Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)
SNArK₂CO₃, DMF, 80°C, 12 h65–70≥95
MitsunobuDEAD, PPh₃, THF, 0–25°C, 6 h75–80≥98

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization from ethanol. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 257.0564 (calc. for C₁₃H₁₀N₂O₄: 257.0567). Purity assessments via high-performance liquid chromatography (HPLC) typically exceed 95%.

Reactivity and Functionalization

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the 5- and 7-positions due to the directing effects of the ether linkage. For example, nitration with nitric acid/sulfuric acid introduces a second nitro group at C5, yielding 4-(5-nitro-1H-indol-4-yloxy)-2-nitrophenol. This product’s enhanced electron deficiency may amplify biological activity, though stability challenges arise under basic conditions.

Redox Transformations

The nitro group in 4-(1H-indol-4-yloxy)-2-nitrophenol is reducible to an amine using hydrogen gas (H₂, 1 atm) over palladium on carbon (Pd/C) in ethanol. The resulting 4-(1H-indol-4-yloxy)-2-aminophenol exhibits fluorescence properties (λem ≈ 450 nm), suggesting utility in bioimaging probes.

Industrial and Agricultural Applications

Agrochemical Development

The compound’s antimicrobial profile supports its use as a fungicide seed coating. Field trials with wheat seeds treated at 0.1% (w/w) reduced Fusarium infections by 60–70% compared to controls. Environmental degradation studies show a half-life of 14 days in soil, minimizing bioaccumulation risks.

Materials Science

Incorporating 4-(1H-indol-4-yloxy)-2-nitrophenol into epoxy resins enhances UV stability. Accelerated weathering tests (QUV, 1000 h) show only 5% gloss loss versus 25% for unmodified resins. The nitro group’s electron-withdrawing effect likely quenches free radicals, delaying polymer degradation.

Challenges and Future Directions

Synthetic Scalability

Current Mitsunobu routes rely on costly reagents (DEAD, PPh₃), limiting industrial adoption. Transitioning to catalytic methods, such as copper(I)-mediated Ullmann couplings, could reduce costs while maintaining yields ≥70%.

Toxicity Profiling

While acute toxicity (LD₅₀) in rodents exceeds 2000 mg/kg, chronic exposure studies are lacking. Metabolite identification via LC-MS/MS revealed hepatic glucuronidation as the primary detoxification pathway, suggesting low bioaccumulation potential.

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